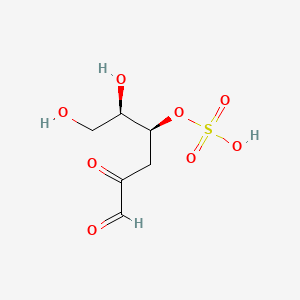
3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) is a chemical compound with significant importance in various scientific fields. It is a derivative of 3-deoxyglucosone, a dicarbonyl compound known for its role in the Maillard reaction and polyol pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) typically involves the reaction of 3-deoxyglucosone with sulfuric acid under controlled conditions. The process requires careful monitoring of temperature and pH to ensure the desired product is obtained without significant side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler sugar derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .
Major Products Formed
The major products formed from these reactions include various sugar derivatives and acids, which can be further utilized in different chemical processes .
Scientific Research Applications
3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying carbohydrate chemistry.
Biology: The compound is studied for its role in the Maillard reaction and its effects on protein glycation.
Medicine: Research is ongoing into its potential as a biomarker for diabetes and other metabolic disorders.
Mechanism of Action
The mechanism by which 3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) exerts its effects involves its reactivity with amino groups in proteins, leading to the formation of advanced glycation end-products (AGEs). These AGEs can affect protein function and are implicated in various diseases, including diabetes and cardiovascular disorders. The compound’s molecular targets include proteins and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Deoxyglucosone: A precursor to 3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) and a key intermediate in the Maillard reaction.
D-erythro-Hexos-2-ulose: Another related compound with similar reactivity and applications.
Uniqueness
3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) is unique due to its specific sulfate group, which imparts distinct chemical properties and reactivity compared to its non-sulfated counterparts. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
86762-32-5 |
|---|---|
Molecular Formula |
C6H10O8S |
Molecular Weight |
242.21 g/mol |
IUPAC Name |
[(2R,3S)-1,2-dihydroxy-5,6-dioxohexan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H10O8S/c7-2-4(9)1-6(5(10)3-8)14-15(11,12)13/h2,5-6,8,10H,1,3H2,(H,11,12,13)/t5-,6+/m1/s1 |
InChI Key |
XLRZBEABVHKWFK-RITPCOANSA-N |
Isomeric SMILES |
C([C@@H]([C@@H](CO)O)OS(=O)(=O)O)C(=O)C=O |
Canonical SMILES |
C(C(C(CO)O)OS(=O)(=O)O)C(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


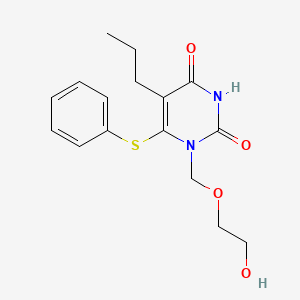
![Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-](/img/structure/B12800430.png)
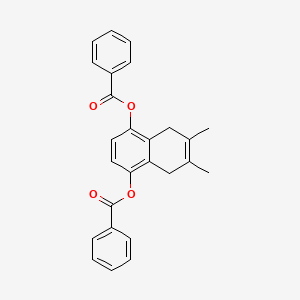
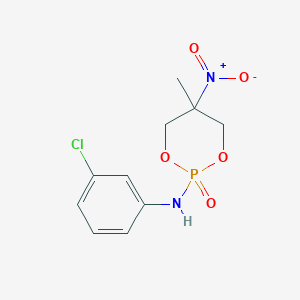
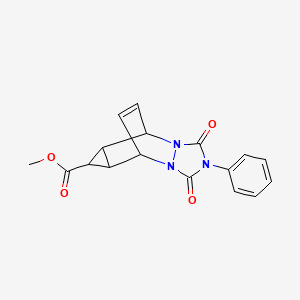

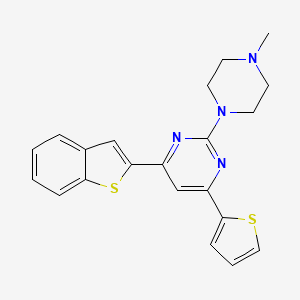
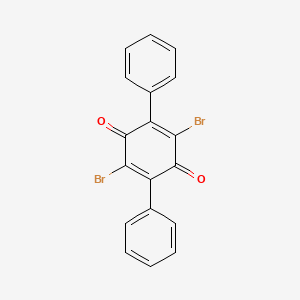
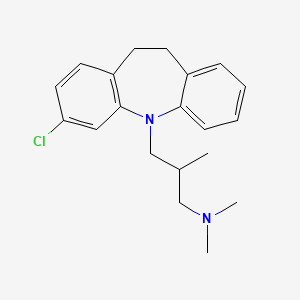
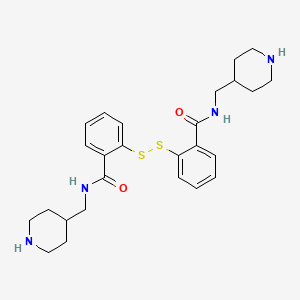
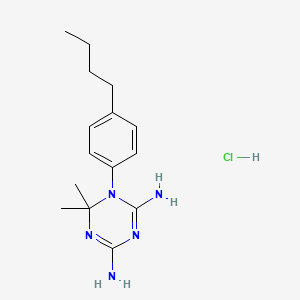
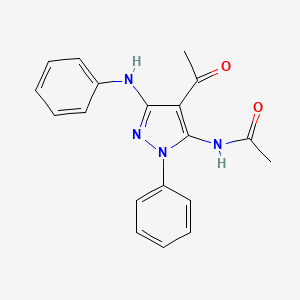
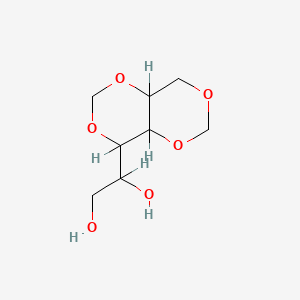
![[3-[(4-Methylphenyl)sulfonyloxymethyl]oxetan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12800491.png)
